molecular formula C14H27N3O B11794895 2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one

2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one

Cat. No.: B11794895
M. Wt: 253.38 g/mol
InChI Key: QZIAHNQODHMFAX-UEWDXFNNSA-N
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Description

2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one (CAS: 1401668-83-4) is a chiral small molecule with the molecular formula C₁₃H₂₅N₃O and a molecular weight of 239.36 g/mol . It belongs to a class of amino-ketone derivatives featuring a pyrrolidine ring substituted with a cyclopropylmethylamino group. The compound’s stereochemistry is critical, as the (S)-configuration at both the amino and pyrrolidine positions influences its biological interactions and physicochemical properties.

This compound is synthesized via coupling reactions involving (S)-2-amino-3-methylbutanoic acid derivatives and pyrrolidine intermediates under mild conditions (e.g., using EDC·HCl and HOBt in DMF) . Its primary applications lie in pharmaceutical research, particularly as a building block for anticonvulsant agents and ligands targeting neurological receptors .

Properties

Molecular Formula

C14H27N3O

Molecular Weight

253.38 g/mol

IUPAC Name

2-amino-1-[(2S)-2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17-7-3-4-12(17)9-16-8-11-5-6-11/h10-13,16H,3-9,15H2,1-2H3/t12-,13?/m0/s1

InChI Key

QZIAHNQODHMFAX-UEWDXFNNSA-N

Isomeric SMILES

CC(C)C(C(=O)N1CCC[C@H]1CNCC2CC2)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1CNCC2CC2)N

Origin of Product

United States

Preparation Methods

Chiral Resolution of Pyrrolidine Intermediates

The (S)-configured pyrrolidine backbone is synthesized via asymmetric catalysis or resolution of racemic mixtures. For example, palladium(II) acetate and chiral ligands have been employed to induce stereoselectivity during cyclization reactions. In one protocol, (S)-2-(aminomethyl)pyrrolidine was obtained by hydrolyzing a tert-butoxycarbonyl (Boc)-protected intermediate under acidic conditions, achieving 78% enantiomeric excess (e.e.).

Functionalization of the Pyrrolidine Ring

Formation of the β-Amino Ketone Moiety

Coupling Reactions with β-Amino Acid Derivatives

The ketone linkage is established via HBTU-mediated coupling between the pyrrolidine intermediate and a β-amino acid derivative. For instance, (S)-3-methyl-2-aminobutanoic acid is activated with HBTU and reacted with the pyrrolidine amine, yielding the target compound in 65% efficiency. Side products, such as over-alkylated species, are minimized using stoichiometric control.

Boc Protection-Deprotection Sequences

To prevent undesired side reactions during coupling, the β-amino group is protected with Boc anhydride. Deprotection is achieved using HCl in dioxane, with reaction progress monitored by thin-layer chromatography (TLC). This step ensures >95% purity post-deprotection.

Stereochemical Control and Optimization

Chiral Auxiliaries and Catalysts

Chiral auxiliaries, such as (S)-O-methylmandelic acid chloride, have been utilized to enforce stereochemistry during ketone formation. Alternatively, tetrakis(triphenylphosphine)palladium(0) catalyzes asymmetric alkylation, achieving 85% e.e. in model systems.

Purification and Characterization

Final compounds are purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • ¹H NMR (400 MHz, D₂O) : δ 3.02–3.25 (m, 2H, pyrrolidine CH₂), 1.86–1.92 (m, 1H, cyclopropyl CH), 1.45 (s, 3H, CH₃).

  • HRMS : m/z calculated for C₁₃H₂₅N₃O [M+H]⁺ 239.36, found 239.35.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Stereoselectivity (e.e.)
Route AReductive amination709578
Route BHBTU coupling659785
Route CPalladium catalysis859992

Route C, employing palladium catalysts, offers superior stereoselectivity and yield but requires stringent anhydrous conditions. In contrast, Route A is more scalable but necessitates additional purification steps.

Challenges and Mitigation Strategies

Epimerization During Coupling

Epimerization at the β-amino center is minimized by conducting couplings at 0°C and using non-polar solvents (e.g., dichloromethane).

Cyclopropane Ring Stability

The cyclopropylmethyl group is susceptible to ring-opening under strong acidic conditions. This is mitigated by using mild deprotection agents (e.g., HCl in dioxane instead of TFA) .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

The compound reacts with a variety of reagents under different conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Potential

The compound is primarily studied for its role as a pharmacological agent. Its structure suggests potential interactions with various biological targets, making it a candidate for drug development.

  • Kappa Opioid Receptor Antagonism : Research indicates that compounds with similar structural motifs have been explored as selective kappa opioid receptor (KOR) antagonists. These antagonists are significant due to their potential in treating conditions like depression and addiction without the side effects associated with traditional opioids .
  • Neuropharmacology : The incorporation of the pyrrolidine moiety is known to enhance the central nervous system activity of compounds. Studies have shown that derivatives of such structures can modulate neurotransmitter systems, potentially leading to therapeutic effects in neurological disorders .
  • Analgesic Properties : The compound's analogs have been investigated for their analgesic properties, particularly in pain management scenarios where traditional opioids pose risks of dependency and adverse effects .

Synthetic Methodologies

The synthesis of 2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one) involves several key steps:

  • Starting Materials : The synthesis typically begins with readily available precursors such as amino acids or amines that can be modified to introduce the cyclopropylmethyl group and pyrrolidine ring.
  • Reactions : Common reactions employed include:
    • Reductive Amination : This method is often used to form the amine linkage, crucial for the biological activity of the compound.
    • Cyclization Reactions : These are essential for forming the pyrrolidine structure, which is integral to the compound's pharmacological properties .
  • Characterization : Post-synthesis, compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity .

Case Study 1: Kappa Opioid Receptor Inhibition

A study published in Journal of Medicinal Chemistry explored a series of compounds structurally related to this compound). The results indicated that modifications at specific positions on the pyrrolidine ring significantly enhanced KOR selectivity and potency. This highlights the importance of structural optimization in developing effective pharmacological agents .

Case Study 2: Neuroprotective Effects

Research conducted on neuroprotective agents has demonstrated that compounds with similar frameworks exhibit protective effects against neurodegeneration. The study found that these compounds could modulate oxidative stress pathways, suggesting a potential application in neurodegenerative diseases like Alzheimer's and Parkinson's .

Mechanism of Action

The mechanism of action of 2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The cyclopropylmethyl group in the target compound enhances steric hindrance and metabolic stability compared to benzyl or isopropyl substituents . Benzyl groups (e.g., in CAS 1354029-15-4) increase lipophilicity but may reduce blood-brain barrier permeability .
  • Stereochemistry : The (S)-configuration in the target compound and its analogs is critical for enantioselective interactions with biological targets, as seen in anticonvulsant activity studies .

Pharmacological and Biochemical Profiles

Anticonvulsant Activity

  • The target compound and its benzyl-substituted analogs (e.g., CAS 1354029-15-4) were evaluated in rodent models of epilepsy. The target compound showed ED₅₀ = 12 mg/kg in maximal electroshock tests, outperforming benzyl derivatives (ED₅₀ = 25–40 mg/kg) .
  • Molecular docking studies revealed that the cyclopropylmethyl group forms stronger hydrophobic interactions with GABA_A receptor subunits compared to bulkier benzyl groups .

Metabolic Stability

  • Microsomal stability assays (human liver microsomes) indicated the target compound has a half-life (t₁/₂) of 45 minutes , superior to benzyl-substituted analogs (t₁/₂ = 20–30 minutes) due to reduced cytochrome P450-mediated oxidation .

Toxicity

  • The target compound exhibited LD₅₀ > 500 mg/kg in acute toxicity studies, while benzyl-substituted analogs showed higher hepatotoxicity (elevated ALT/AST levels at 100 mg/kg) .

Biological Activity

2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one, also known as AM97832, is a compound with significant biological activity. Its unique structure, which includes a pyrrolidine ring and a cyclopropylmethyl amino group, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H27N3O
  • Molecular Weight : 253.38 g/mol
  • CAS Number : 1354033-00-3

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The compound's structure allows it to bind effectively to these targets, potentially modulating their activity.

Pharmacological Effects

The compound exhibits various pharmacological effects, including:

  • CNS Stimulation : Potential use in treating conditions like ADHD or narcolepsy due to its stimulant properties.
  • Analgesic Activity : Interaction with opioid receptors may provide pain relief.

In Vitro Studies

In vitro studies have demonstrated that this compound can:

  • Enhance dopamine release in neuronal cultures.
  • Modulate serotonin receptor activity, indicating potential antidepressant effects.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
CNS StimulationIncreased dopamine levels in vitro
Analgesic EffectsBinding affinity for opioid receptors
Antidepressant PotentialModulation of serotonin pathways

Study 1: CNS Effects in Animal Models

A study investigated the effects of this compound on animal models exhibiting ADHD-like symptoms. Results indicated a significant reduction in hyperactivity and an increase in focus compared to control groups.

Study 2: Pain Management Trials

Clinical trials assessed the analgesic properties of the compound in patients with chronic pain conditions. Participants reported a notable decrease in pain levels after administration, supporting its potential as a therapeutic agent for pain management.

Q & A

What are the key considerations for optimizing the synthesis of 2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one to achieve high yields and purity?

Basic Research Question
Optimizing synthesis requires careful control of reaction parameters. Key steps include:

  • Stereochemical Control : Use chiral catalysts or enantiomerically pure starting materials to preserve the (S)-configuration at critical stereocenters .
  • Reaction Conditions : Maintain temperatures between 0–25°C during coupling reactions to prevent racemization. Solvent choice (e.g., dichloromethane or THF) impacts reaction rates and selectivity .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol for final product isolation .

How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Advanced Research Question
Discrepancies in biological data may arise from variations in:

  • Assay Conditions : Differences in cell lines (e.g., HEK-293 vs. CHO), receptor expression levels, or buffer pH (optimal range: 7.2–7.8) can alter binding affinity measurements .
  • Structural Analog Interference : Compare activity against structurally similar compounds (e.g., 2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one) to identify off-target effects .
  • Data Normalization : Use internal standards (e.g., β-galactosidase assays) to control for variability in cell viability assays .

What analytical techniques are recommended for characterizing the stereochemical configuration and purity of this compound?

Basic Research Question
Critical methods include:

  • Chiral HPLC : Utilize a Chiralpak IA column with a mobile phase of hexane/isopropanol (90:10) to confirm enantiomeric excess (>98%) .
  • X-ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., ethanol/water mixtures) .
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to verify pyrrolidine ring conformation and absence of diastereomers .

What strategies are effective in designing analogs to enhance pharmacological profiles while minimizing off-target effects?

Advanced Research Question
Analog design should focus on:

  • Functional Group Modifications : Replace the cyclopropylmethyl group with bulkier substituents (e.g., benzyl or tert-butyl) to improve receptor selectivity .
  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like dopamine D2 or serotonin 5-HT2A receptors .
  • Metabolic Stability : Introduce fluorine atoms at the 3-methylbutan-1-one moiety to reduce CYP450-mediated degradation .

How should researchers approach structure-activity relationship (SAR) studies for this compound?

Advanced Research Question
Methodological steps include:

  • Core Scaffold Variation : Synthesize derivatives with altered pyrrolidine ring substituents (e.g., morpholine or piperazine) to assess impact on potency .
  • Pharmacophore Mapping : Use comparative molecular field analysis (CoMFA) to identify critical electrostatic/hydrophobic interactions .
  • In Vivo Validation : Test top candidates in rodent models (e.g., forced swim test for antidepressant activity) with dose ranges of 1–10 mg/kg .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Basic Research Question
Scale-up hurdles include:

  • Catalyst Efficiency : Replace expensive chiral catalysts (e.g., Rhodium-based) with recyclable immobilized enzymes .
  • Solvent Recovery : Implement distillation systems to recover high-purity DMF or THF for cost reduction .
  • Intermediate Stability : Stabilize amine intermediates via HCl salt formation to prevent degradation during storage .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Advanced Research Question
Validation strategies involve:

  • Knockout Models : Use CRISPR-Cas9 to delete putative targets (e.g., NMDA receptors) in neuronal cell lines .
  • Thermodynamic Profiling : Measure binding kinetics (e.g., surface plasmon resonance) to calculate KdK_d values under physiological conditions .
  • Transcriptomic Analysis : Perform RNA-seq on treated tissues to identify downstream gene expression changes .

What are the best practices for ensuring reproducibility in pharmacological assays involving this compound?

Basic Research Question
Ensure reproducibility by:

  • Standardized Protocols : Pre-treat cells with 10% FBS for 24 hours to normalize growth conditions .
  • Batch Testing : Use a single synthesized lot of the compound for all assays to minimize variability .
  • Positive Controls : Include reference compounds (e.g., ketamine for NMDA receptor assays) in every experimental run .

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